molecular formula C19H23N3O4S2 B2410260 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681832-71-3

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2410260
CAS No.: 681832-71-3
M. Wt: 421.53
InChI Key: APGRFCWLAZPGAY-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetically designed small molecule recognized for its potent kinase inhibitory activity. This compound is a key research tool in oncology, primarily investigated for its ability to modulate critical signaling pathways that drive tumorigenesis. Its mechanism of action is characterized by the potent and selective inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in advanced and metastatic cancers. By targeting the ATP-binding site of FAK, this thiazolidinone derivative disrupts FAK-mediated signaling, leading to the induction of apoptosis and the suppression of cancer cell migration and invasion . The structural core of the molecule, featuring a rhodanine scaffold, is known to confer strong binding affinity, while the 4-methylpiperazine group enhances solubility and pharmacokinetic properties for in vitro and in vivo research applications. Beyond FAK, its polypharmacological profile may extend to other cancer-relevant kinases, making it a valuable compound for studying signal transduction networks, drug resistance mechanisms, and for use in combination therapy studies. Researchers utilize this molecule to elucidate the role of FAK in the tumor microenvironment, including its effects on angiogenesis and cancer stem cell maintenance. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-20-6-8-21(9-7-20)17(23)12-22-18(24)16(28-19(22)27)11-13-4-5-14(25-2)15(10-13)26-3/h4-5,10-11H,6-9,12H2,1-3H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRFCWLAZPGAY-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This complex structure includes a thiazolidinone core, which is pivotal for its biological interactions.

1. Antioxidant Activity

Thiazolidin-4-one derivatives have demonstrated significant antioxidant properties. The presence of the dimethoxyphenyl group enhances radical scavenging ability, as evidenced by studies showing that modifications at various positions can lead to increased antioxidant potency. For instance, compounds with similar structures have shown IC50 values in the range of 0.54 mM to 1.82 mM against lipid peroxidation .

2. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. The compound under discussion has potential as an anticancer agent, with preliminary studies suggesting effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Cell Line IC50 (µM)
MCF-70.45
A5490.53
HeLa0.52

3. Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in cells. The specific compound has shown promise in preclinical models for managing hyperglycemia .

4. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiazolidinones have reported activity against various bacterial strains, indicating that modifications can enhance efficacy against pathogens .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidin-4-one derivatives are significantly influenced by their substituents. The following points summarize key findings from SAR studies:

  • Substituent Positioning : Modifications at positions 2 and 3 of the thiazolidinone ring often lead to enhanced biological activity.
  • Functional Groups : Electron-donating groups (like methoxy) typically improve antioxidant and anticancer activities.
  • Piperazine Moiety : The inclusion of a piperazine ring is associated with improved pharmacokinetic properties and receptor binding affinity.

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives:

  • Study on Antioxidant Activity : A series of thiazolidinones were synthesized and evaluated for their antioxidant capacity using the DPPH radical scavenging assay. The most active derivative showed an IC50 value significantly lower than standard antioxidants like vitamin C .
  • Cytotoxicity Assessment : In vitro tests demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Scientific Research Applications

The thiazolidinone derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer Activity : Research indicates that thiazolidinones exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure of thiazolidinones can enhance their cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria such as Escherichia coli and Pseudomonas aeruginosa has been documented, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Thiazolidinones have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial in optimizing the pharmacological properties of thiazolidinones. Modifications to the substituents on the thiazolidinone core can significantly influence its biological activity. For instance:

  • The presence of methoxy groups enhances lipophilicity and potentially increases bioavailability.
  • Substituents like piperazine moieties contribute to improved interaction with biological targets, enhancing potency against specific diseases .

Potential Therapeutic Applications

Given its diverse biological activities, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one holds promise in several therapeutic areas:

  • Cancer Therapy : As a potential lead compound for developing novel anticancer agents.
  • Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics or adjunct therapies.
  • Inflammatory Disorders : It may serve as a basis for anti-inflammatory drugs aimed at conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have investigated the efficacy of thiazolidinone derivatives:

  • Anticancer Studies : A study published in Molecular Pharmacology demonstrated that specific thiazolidinone compounds induced apoptosis in breast cancer cells via mitochondrial pathways .
  • Antimicrobial Activity : Research highlighted in Journal of Medicinal Chemistry reported that certain derivatives exhibited MIC values lower than traditional antibiotics against resistant bacterial strains .
  • Inflammation Models : Experimental models showed that thiazolidinones reduced inflammation markers in vivo, suggesting their potential utility in clinical settings for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Key analogs differ in substituents on the benzylidene ring, thiazolidinone core, and N-linked groups. For example:

Compound Name Substituents (Position 3) Benzylidene Group (Position 5) Bioactivity Notes Reference
Target Compound 2-(4-Methylpiperazin-1-yl)-2-oxoethyl 3,4-Dimethoxyphenyl Under investigation for kinase inhibition
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) Phenyl 2-Methylphenyl Demonstrated moderate antimicrobial activity
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one 2,3-Dimethylphenyl 3,4-Dimethoxyphenyl Reported antiproliferative effects (IC₅₀: 12 µM)
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl 3,4-Dimethoxyphenyl Enhanced solubility vs. methylpiperazine analog
  • Methylpiperazine vs. Aryl Groups : The target compound’s 4-methylpiperazine-oxoethyl chain likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or tolyl groups) . This modification may also enhance binding to enzymes with polar active sites, such as topoisomerases or kinases.

Q & A

Q. Optimization strategies :

  • Temperature control : Reflux in ethanol or DMF improves yield and reduces side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: How can structural contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Answer:
Contradictions often arise from variability in experimental design. To address this:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity, E. coli ATCC 25922 for antimicrobial tests) and incubation times (24–48 hours) .
  • Purity validation : Confirm compound integrity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
  • Mechanistic studies : Perform kinase inhibition assays (e.g., EGFR or CDK2 targets) to differentiate selective activity from nonspecific cytotoxicity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the thiazolidinone ring and Z-configuration of the methylidene group (δ 7.2–7.8 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperazine and dimethoxyphenyl groups .
  • HPLC : Monitor purity (>98%) using a reverse-phase C18 column and UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 487.15) .

Advanced: What computational methods predict this compound’s binding affinity to protein kinases?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PI3Kγ or JAK2). Key residues (e.g., Lys833 in EGFR) form hydrogen bonds with the sulfanylidene group .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR models : Train models using descriptors like log P, polar surface area, and H-bond donors to predict IC50 values against cancer cell lines .

Basic: What are the primary chemical reactions this compound undergoes?

Answer:

  • Oxidation : Reacts with H2O2 in acetic acid to form sulfoxide derivatives (confirmed by S=O stretch at 1040 cm⁻¹ in IR) .
  • Reduction : Sodium borohydride in methanol reduces the methylidene group to a methylene, altering bioactivity .
  • Nucleophilic substitution : The piperazine moiety reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated analogs .

Advanced: How do substituent modifications impact pharmacokinetics (e.g., bioavailability)?

Answer:

  • Log P optimization : Replace the 4-methylpiperazine group with a morpholine ring to decrease log P from 2.8 to 1.5, enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and quantify remaining compound via LC-MS. Halogenation (e.g., Cl at the phenyl ring) reduces CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; hydrophilic substituents (e.g., -OH) lower binding from 95% to 70% .

Basic: How is the compound’s stability under physiological conditions assessed?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; the compound is stable at pH 7.4 but hydrolyzes at pH < 3 .
  • Thermal stability : TGA analysis shows decomposition onset at 210°C, confirming suitability for storage at room temperature .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated cells, then quantify remaining target protein (e.g., PI3K) via Western blot. A ΔTm > 2°C indicates binding .
  • Knockdown/rescue experiments : Silence the target gene with siRNA; rescue with overexpression restores compound efficacy if target-specific .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.